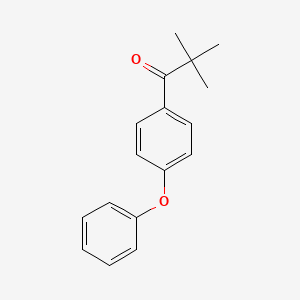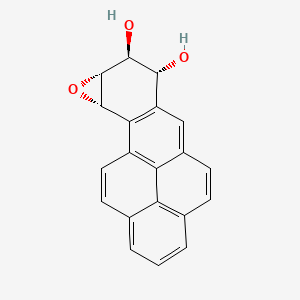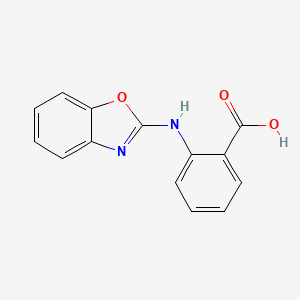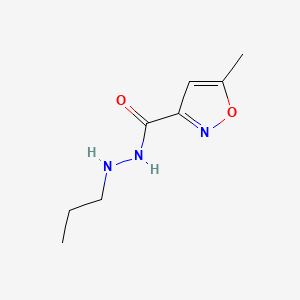
iso-Methyl tetrahydroionyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Methyl tetrahydroionyl acetate, also known as 4-oxido-8-methyl-3,7-dihydro-1H-pyrrolo[3,2,1-de]pyrrolone acetate, is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is typically a colorless to pale yellow liquid with a pleasant fruity and floral aroma . This compound is soluble in common organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
Iso-Methyl tetrahydroionyl acetate can be synthesized through various methods. One common synthetic route involves the cyclization of 2-butanone to form an ethanolamine salt, which is then reacted with acetic anhydride in the presence of a base catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the process is both cost-effective and scalable .
Análisis De Reacciones Químicas
Iso-Methyl tetrahydroionyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Iso-Methyl tetrahydroionyl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in studies related to cellular processes and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of iso-Methyl tetrahydroionyl acetate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Iso-Methyl tetrahydroionyl acetate can be compared with other similar compounds such as:
- Methyl tetrahydroionyl acetate
- Ethyl tetrahydroionyl acetate
- Propyl tetrahydroionyl acetate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct aromatic and chemical characteristics .
Propiedades
Número CAS |
60241-55-6 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
[3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |
InChI |
InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |
Clave InChI |
URFHDVSDYWQMJU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
SMILES canónico |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
| 60241-55-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide](/img/structure/B1616856.png)



